molecular formula C22H24N2O2 B11458869 2-(4-tert-butylphenoxy)-N-(2-methylquinolin-8-yl)acetamide

2-(4-tert-butylphenoxy)-N-(2-methylquinolin-8-yl)acetamide

Cat. No.: B11458869
M. Wt: 348.4 g/mol
InChI Key: RJZIDMDUGJCFQR-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-(2-methylquinolin-8-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a tert-butylphenoxy group and a methylquinolinyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(2-methylquinolin-8-yl)acetamide typically involves the following steps:

    Formation of 4-tert-butylphenol: This can be achieved by the alkylation of phenol with tert-butyl chloride in the presence of a base such as sodium hydroxide.

    Synthesis of 2-methylquinoline: This can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid, followed by methylation.

    Coupling Reaction: The 4-tert-butylphenol is reacted with chloroacetyl chloride to form 4-tert-butylphenoxyacetyl chloride. This intermediate is then reacted with 2-methylquinoline in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-(2-methylquinolin-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenoxy and quinoline rings.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(2-methylquinolin-8-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(2-methylquinolin-8-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylphenoxy)-N-(2-methylquinolin-8-yl)acetamide: Unique due to the presence of both tert-butylphenoxy and methylquinolinyl groups.

    2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)acetamide: Lacks the methyl group on the quinoline ring.

    2-(phenoxy)-N-(2-methylquinolin-8-yl)acetamide: Lacks the tert-butyl group on the phenoxy ring.

Uniqueness

This compound is unique due to the combination of the tert-butylphenoxy and methylquinolinyl groups, which confer specific chemical and biological properties that are not present in similar compounds.

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-(2-methylquinolin-8-yl)acetamide

InChI

InChI=1S/C22H24N2O2/c1-15-8-9-16-6-5-7-19(21(16)23-15)24-20(25)14-26-18-12-10-17(11-13-18)22(2,3)4/h5-13H,14H2,1-4H3,(H,24,25)

InChI Key

RJZIDMDUGJCFQR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)COC3=CC=C(C=C3)C(C)(C)C)C=C1

Origin of Product

United States

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